molecular formula C13H24N2O2 B2676477 Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 778646-91-6

Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B2676477
CAS No.: 778646-91-6
M. Wt: 240.347
InChI Key: VMQKCXQYZGGLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic compounds have evolved from structural curiosities to cornerstone elements in drug discovery. The earliest documented spirocyclic natural product, β-vetivone, isolated in 1939, initially suffered from misstructural elucidation until its spiro[4.5]decane framework was confirmed through total synthesis in 1968. This milestone underscored the challenges in characterizing spiro systems and catalyzed interest in their synthetic accessibility.

The 1970s marked a turning point with the discovery of spironolactone, a mineralocorticoid receptor antagonist featuring a spirocyclic lactone. Its clinical success validated spirocycles as pharmacologically relevant scaffolds. Subsequent decades witnessed the emergence of spirocyclic motifs in antipsychotics (e.g., buspirone), antifungals (griseofulvin), and antihypertensives (irbesartan), driven by their ability to modulate pharmacokinetic properties through stereochemical and conformational control.

Table 1: Key Historical Milestones in Spirocyclic Drug Development

Year Compound Therapeutic Area Significance
1960 Spironolactone Cardiovascular First spirocyclic FDA-approved drug
1986 Buspirone Neurology Spiroazepane anxiolytic
2000 Irbesartan Hypertension Spirocyclopentane angiotensin II antagonist
2016 Azaspiro linezolid analogs Antimicrobial Morpholine replacement in oxazolidinones

Modern synthetic techniques, including dearomatization strategies using hypervalent iodine reagents and stereoselective cyclizations, have expanded the structural diversity of accessible spiro systems. These advancements address historical limitations in spirocycle synthesis, such as poor yields and diastereomeric control, enabling their broader application in lead optimization.

Significance of Azaspiro Systems in Contemporary Research

Azaspiro compounds, characterized by a nitrogen atom at the spiro junction, offer enhanced hydrogen-bonding capabilities and improved aqueous solubility compared to all-carbon spirocycles. This makes them particularly valuable in CNS drug development, where blood-brain barrier penetration is critical. For instance, azaspiro[3.5]nonane derivatives have shown promise as σ1 receptor modulators for neuropathic pain management.

The replacement of morpholine rings with 2-oxa-6-azaspiro[3.3]heptane in linezolid analogs exemplifies the strategic use of azaspiro systems to mitigate metabolic liabilities while retaining antimicrobial activity. This bioisosteric substitution improved microsomal stability by reducing oxidative dealkylation pathways, yielding compounds with comparable potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Key Advantages of Azaspiro Scaffolds:

  • Conformational Restriction : The spiro junction locks ring systems into defined geometries, reducing entropic penalties during target binding.
  • Stereochemical Diversity : Chiral spiro centers enable precise modulation of enantioselective interactions with biological targets.
  • ADME Optimization : Increased three-dimensionality improves solubility and reduces plasma protein binding compared to planar aromatics.

Position of [3.5]Nonane Spirocyclic Frameworks in Chemical Space

The 5-azaspiro[3.5]nonane system occupies a unique niche in spirocyclic chemical space due to its balanced ring strain and steric bulk. The three-membered carbocyclic ring introduces moderate strain (≈27 kcal/mol), which can enhance binding affinity through preorganization effects, while the five-membered azacycle maintains synthetic accessibility.

Table 2: Comparative Analysis of Spirocyclic Ring Systems

Spiro System Ring Sizes Strain Energy (kcal/mol) Synthetic Accessibility Drug Candidates
Spiro[3.5]nonane 3 + 5 27 Moderate CNS agents
Spiro[4.5]decane 4 + 5 18 High Terpenoids
Spiro[5.5]undecane 5 + 5 12 Low Antimicrobials

The tert-butyl carbamate group in tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate serves dual roles:

  • Protecting Group : Stabilizes the secondary amine during synthetic transformations.
  • Solubility Modifier : The bulky tert-butyl moiety enhances lipophilicity for membrane penetration while the carbamate improves crystallinity.

Academic and Industrial Research Trends for Spirocyclic Compounds

Current research trends emphasize three primary areas:

1. Stereoselective Synthesis
Hypervalent iodine-mediated dearomatization has emerged as a powerful tool for constructing spirocyclic scaffolds. For example, Kita’s µ-oxo bridged iodine(III) reagent enables efficient spirocyclization of phenolic substrates with >90% enantiomeric excess.

2. Targeted Drug Discovery

  • Antimicrobials : Azaspiro oxazolidinones exhibit potent activity against multidrug-resistant tuberculosis (MIC = 0.49–0.88 µg/mL).
  • Oncology : Spiro-thiazolidinone hybrids demonstrate dual EGFR/BRAFV600E inhibition (IC50 = 74–107 nM), inducing apoptosis in solid tumors.

3. Computational Design
Molecular dynamics simulations predict that [3.5]nonane systems adopt boat-chair conformations that optimally fit the hydrophobic pockets of kinase targets. This rational design approach accelerates the identification of spirocyclic lead compounds with reduced off-target effects.

Industrial Adoption: Pharmaceutical companies increasingly incorporate spirocyclic intermediates in fragment-based drug discovery. The three-dimensionality of scaffolds like 5-azaspiro[3.5]nonane improves hit rates in virtual screening campaigns compared to flat aromatic systems.

Properties

IUPAC Name

tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-10(14)9-13(15)6-4-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQKCXQYZGGLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778646-91-6
Record name tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a linear precursor to form the spirocyclic structure.

    Introduction of the tert-butyl group: This step involves the protection of the carboxyl group with a tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate has been explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. The spirocyclic structure is known to enhance binding affinity to biological targets, making it a candidate for drug design.

Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. Its ability to modify amino acids allows researchers to investigate protein structures and dynamics, contributing to a better understanding of cellular processes and disease mechanisms .

Neuroscience

Research has indicated that compounds similar to this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. The compound's structural features may allow it to cross the blood-brain barrier effectively, which is crucial for neuropharmacological agents.

Case Study 1: Drug Development

In a recent study, researchers synthesized derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, indicating the compound's potential as an anti-cancer agent.

Case Study 2: Protein Interaction Studies

A study focused on the interaction of this compound with specific proteins involved in metabolic pathways. The findings revealed that the compound could modulate enzyme activity, suggesting its role as a biochemical probe in metabolic research.

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.

Comparison with Similar Compounds

Hydroxy Substituent

  • Compound: tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
  • Molecular Formula: C₁₃H₂₃NO₃
  • Molecular Weight : 241.33 g/mol
  • CAS : 929971-93-7
  • This derivative is used in intermediates requiring hydroxyl-directed reactivity, such as esterification or glycosylation .

Oxo Substituent

  • Compound: tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate
  • Molecular Formula: C₁₃H₂₁NO₃
  • Molecular Weight : 239.31 g/mol
  • CAS : 778646-92-7
  • Key Differences : The ketone group at the 8-position introduces electrophilic character, enabling reactions like reductive amination. It is used in synthesizing β-turn mimetics in peptide chemistry .

Heteroatom Variations in the Spirocyclic Core

Diazaspiro Derivatives

  • Compound: tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hemioxalate
  • Molecular Formula : C₂₆H₄₆N₄O₈ (hemioxalate salt)
  • Molecular Weight : 542.67 g/mol
  • CAS : 1523571-07-4
  • Key Differences: The additional nitrogen atom in the 2-position enhances basicity and metal-coordination capacity, making it valuable in catalysis or as a ligand in organometallic complexes .

Oxa-Azaspiro Derivatives

  • Compound: tert-butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.32 g/mol
  • CAS : 2306262-06-4
  • Key Differences : Incorporation of an oxygen atom (5-oxa) alters ring strain and solubility. Such derivatives are explored in CNS-targeting drugs due to improved blood-brain barrier permeability .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Key Applications
8-Amino (Target Compound) C₁₃H₂₄N₂O₂ 240.34 778646-91-6 -NH₂ Drug intermediates, conformational studies
8-Hydroxy C₁₃H₂₃NO₃ 241.33 929971-93-7 -OH Esterification precursors
8-Oxo C₁₃H₂₁NO₃ 239.31 778646-92-7 -C=O Peptide β-turn mimetics
2,5-Diazaspiro (hemioxalate salt) C₂₆H₄₆N₄O₈ 542.67 1523571-07-4 -N- (2nd N) Catalysis, ligand synthesis
5-Oxa-2-azaspiro C₁₂H₂₂N₂O₃ 242.32 2306262-06-4 -O- CNS drug candidates

Q & A

Q. How can this compound serve as a building block for chiral catalysts or peptidomimetics?

  • Methodology : The spirocyclic core’s rigidity and amino group make it suitable for asymmetric catalysis (e.g., ligand design) or β-turn mimics in peptides. Computational docking studies (AutoDock Vina) can predict binding modes to target enzymes or receptors .

Q. What ecological precautions are needed for disposal due to unknown environmental impact?

  • Methodology : Follow EPA guidelines for amine-containing waste: neutralize with dilute HCl, adsorb onto activated carbon, and incinerate in a licensed facility. Avoid aqueous release, as microbial degradation pathways are uncharacterized ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.